4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride 4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1955492-71-3
VCID: VC17714777
InChI: InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)4-2-11-1-3(4)5(10)12;/h3-4,11H,1-2H2,(H2,10,12);1H
SMILES:
Molecular Formula: C6H10ClF3N2O
Molecular Weight: 218.60 g/mol

4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride

CAS No.: 1955492-71-3

Cat. No.: VC17714777

Molecular Formula: C6H10ClF3N2O

Molecular Weight: 218.60 g/mol

* For research use only. Not for human or veterinary use.

4-(Trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride - 1955492-71-3

Specification

CAS No. 1955492-71-3
Molecular Formula C6H10ClF3N2O
Molecular Weight 218.60 g/mol
IUPAC Name 4-(trifluoromethyl)pyrrolidine-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)4-2-11-1-3(4)5(10)12;/h3-4,11H,1-2H2,(H2,10,12);1H
Standard InChI Key CQLBVTREBYYYAO-UHFFFAOYSA-N
Canonical SMILES C1C(C(CN1)C(F)(F)F)C(=O)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—substituted at the 3-position with a carboxamide group (-CONH₂) and at the 4-position with a trifluoromethyl group (-CF₃). The hydrochloride salt form enhances aqueous solubility, a critical factor for pharmacological applications .

Table 1: Key Physicochemical Identifiers

PropertyValue
CAS No.1955492-71-3 (base compound)
1807939-62-3 (stereoisomer)
Molecular FormulaC₆H₁₀ClF₃N₂O
Molecular Weight218.60 g/mol
IUPAC Name(3S,4S)-4-(trifluoromethyl)pyrrolidine-3-carboxamide hydrochloride
SMILESC1C(C(CN1)C(F)(F)F)C(=O)N.Cl
InChIKeyWRWPZFUIFXLHEJ-UHFFFAOYSA-N

The stereochemistry of the compound is critical; the (3S,4S) configuration is associated with optimal bioactivity, as evidenced by enantiomer-specific studies .

Synthesis and Industrial Preparation

Laboratory-Scale Synthesis

The synthesis begins with the functionalization of pyrrolidine precursors. A typical route involves:

  • Ring Substitution: Introducing the trifluoromethyl group via nucleophilic trifluoromethylation using Umemoto’s reagent or similar electrophilic CF₃ sources.

  • Carboxamide Formation: Coupling the intermediate with an ammonia source under peptide-coupling conditions (e.g., HATU/DIPEA) .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Industrial Optimization

Industrial methods prioritize cost efficiency and scalability. Continuous flow chemistry is employed to enhance reaction control, reduce waste, and improve yields (>80% in optimized setups). For instance, microreactors facilitate rapid mixing and heat transfer during exothermic trifluoromethylation steps, minimizing side products like dehalogenated byproducts.

Biological Activities and Pharmacological Applications

Mechanism of Action

The trifluoromethyl group’s strong electron-withdrawing nature enhances binding to hydrophobic pockets in biological targets. This group increases metabolic stability by resisting oxidative degradation, thereby prolonging plasma half-life .

Table 2: Pharmacokinetic Properties

PropertyValue/Effect
Metabolic StabilityHigh (CF₃ reduces CYP450-mediated oxidation)
Bioavailability~65% (rat models)
Protein Binding89–92% (albumin)
Hazard ClassGHS CodePrecautionary Statements
Acute Oral ToxicityH302Avoid ingestion
Skin IrritationH315Wear protective gloves
Eye IrritationH319Use eye protection
Respiratory IrritationH335Use in well-ventilated areas

Recent Research Findings and Future Directions

Preclinical Studies

  • In Vivo Efficacy: Rodent models demonstrate dose-dependent inhibition of viral load in HIV-1 surrogate assays, though toxicity at high doses (≥100 mg/kg) limits therapeutic windows .

  • Structure-Activity Relationship (SAR): Modifying the pyrrolidine ring’s substituents (e.g., replacing -CONH₂ with -COOH) alters target selectivity, as seen in analogs like 4-(trifluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1260759-01-0).

Future Opportunities

  • Drug Delivery Systems: Encapsulation in lipid nanoparticles could mitigate toxicity while enhancing brain penetration for neurodegenerative applications.

  • Combination Therapies: Synergy with reverse transcriptase inhibitors may reduce HIV-1 resistance mutations .

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